Methyl 3-hydroxy-4,5-dimethoxybenzoate

Übersicht

Beschreibung

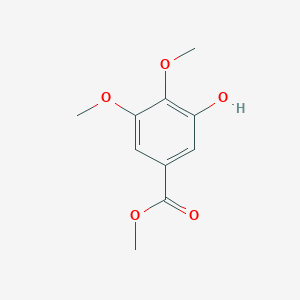

Methyl 3-hydroxy-4,5-dimethoxybenzoate (CAS: 83011-43-2) is a semi-synthetic or naturally occurring benzoate ester derivative. Its molecular formula is C₁₀H₁₂O₅ (MW: 212.2 g/mol), featuring a hydroxyl group at position 3 and methoxy groups at positions 4 and 5 on the aromatic ring . Structurally, it is characterized by the InChI key LCIFXEQPXQVBGL-UHFFFAOYSA-N, with a methyl ester at the carboxyl group .

This compound is isolated from Myricaria laxiflora and exhibits notable antibacterial activity against common pathogens, including Gram-positive bacteria . It is also utilized in organic synthesis as a linker for peptide coupling and alkylation reactions due to its reactive hydroxyl group . Physically, it appears as a white to off-white crystalline powder with a boiling point of 366.6°C (760 mmHg) and a density of ~1.3006 g/cm³ . Safety data indicate it is non-hazardous under standard handling conditions but requires precautions against inhalation and skin contact .

Wirkmechanismus

Target of Action

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, which is isolated from Myricaria Laxiflora . The primary targets of this compound are bacterial cells , where it exhibits significant antimicrobial activities .

Mode of Action

The compound interacts with bacterial cells, leading to their destruction . It also shows fairly active oxidation resistance in the presence of H2O2 , indicating that it may neutralize reactive oxygen species, which are harmful to cells.

Biochemical Pathways

Its antimicrobial activity suggests that it may interfere with essential biological processes in bacterial cells . Its antioxidant activity indicates that it may be involved in pathways related to oxidative stress .

Pharmacokinetics

Its solubility in alcohol and ether suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth due to its antimicrobial activity . Additionally, its antioxidant activity suggests that it may protect cells from damage caused by reactive oxygen species .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its antioxidant activity is observed in the presence of H2O2 , suggesting that its efficacy may be enhanced in environments with high levels of oxidative stress.

Biochemische Analyse

Biochemical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate interacts with various enzymes and proteins in biochemical reactions. It shows antimicrobial activities, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to show antimicrobial activity and resistance to oxidation in the presence of hydrogen peroxide This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Biologische Aktivität

Methyl 3-hydroxy-4,5-dimethoxybenzoate (CAS Number: 83011-43-2) is a compound derived from gallic acid, isolated from the plant Myricaria laxiflora. This compound has garnered attention due to its notable biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.199 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 80-84 °C |

| Boiling Point | 366.6 ± 37.0 °C |

| Flash Point | 144.8 ± 20.0 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it shows efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several compounds derived from Myricaria laxiflora, this compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, particularly in resisting oxidative stress induced by hydrogen peroxide (H₂O₂). This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases, including cancer.

Research Findings on Antioxidant Activity

In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property makes it a candidate for further research in the development of antioxidant therapies .

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in various cancer cells, showing promising results.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study involving multiple compounds, this compound was tested against breast adenocarcinoma (MCF-7) and prostate adenocarcinoma (PC-3) cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC₅₀ value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Topoisomerase I : The compound has been shown to inhibit human topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription in cancer cells.

- Induction of Apoptosis : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells .

- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers, the compound helps maintain cellular integrity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cancer Research :

Biochemical Applications

- Cell Signaling Pathways :

- Drug Delivery Systems :

Analytical Applications

- Analytical Chemistry :

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antibiotic agent. -

Anti-inflammatory Mechanism Investigation :

Research focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Findings demonstrated reduced inflammation markers and improved joint function, supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4,5-dimethoxybenzoate, and how can intermediates like Methyl 3-iodo-4,5-dimethoxybenzoate be utilized?

this compound can be synthesized via esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with methanol under acidic catalysis. Key intermediates, such as Methyl 3-iodo-4,5-dimethoxybenzoate, are synthesized via palladium-catalyzed cross-electrophile coupling (CEC) reactions. These intermediates enable further functionalization for structure-activity studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and hydroxy groups) and ester functionality.

- Mass Spectrometry (MS) : Verify molecular weight (C₁₀H₁₂O₅, 212.20 g/mol) and isotopic distribution .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological activities are associated with this compound, and how should bioactivity assays be designed?

This compound exhibits antibacterial activity against Gram-positive bacteria. For bioassays:

- MIC Determination : Use broth microdilution methods (e.g., 96-well plates) with bacterial strains like Staphylococcus aureus.

- Positive Controls : Compare with standard antibiotics (e.g., methicillin or ciprofloxacin) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, intramolecular hydrogen bonds (e.g., O–H···O=C) in related compounds stabilize planar conformations, which may explain discrepancies in NMR coupling constants . Use software like WinGX or ORTEP for data refinement and visualization .

Q. What strategies optimize the Pd-catalyzed cross-electrophile coupling (CEC) reactions for synthesizing halogenated derivatives like Methyl 3-iodo-4,5-dimethoxybenzoate?

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos).

- Solvent/Base Optimization : DMF or THF with K₂CO₃ enhances reactivity.

- Kinetic Monitoring : Track reaction progress via TLC or GC-MS to prevent over-iodination .

Q. How do hydrogen-bonding networks in this compound derivatives influence their physicochemical properties?

SC-XRD data show that intramolecular H-bonds (e.g., between hydroxy and ester groups) reduce molecular flexibility and increase melting points. These interactions also affect solubility in polar solvents like methanol .

Q. What advanced analytical methods are critical for studying structure-activity relationships (SAR) in halogenated analogs?

- DFT Calculations : Predict electronic effects of substituents (e.g., iodine vs. bromine) on reactivity.

- LC-MS/MS : Quantify metabolic stability in vitro using liver microsomes.

- SAR Mapping : Compare MIC values of analogs (e.g., Methyl 3-bromo-4,5-dimethoxybenzoate) to identify pharmacophores .

Q. Methodological Notes

- Contradiction Management : If NMR data conflict with crystallographic results, prioritize SC-XRD for resolving stereochemical ambiguities .

- Reaction Scale-Up : For multi-step syntheses, optimize intermediates (e.g., Methyl 3-iodo-4,5-dimethoxybenzoate) using flow chemistry to improve yield and reproducibility .

- Data Reporting : Adhere to IUPAC guidelines for spectroscopic data and crystallographic CIF files .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The compound belongs to a family of substituted benzoates. Key structural analogs include:

Key Observations :

- Substituent positioning critically influences bioactivity. For example, the hydroxyl group at position 3 in this compound enhances its antibacterial properties compared to fully methoxylated analogs like Trimethylgallic acid methyl ester .

- Methyl syringate, with a hydroxyl group at position 4, exhibits antioxidant properties instead of antibacterial effects .

Antibacterial Efficacy

- This compound : Active against Neisseria meningitidis and urinary tract pathogens .

- Methyl gallate (3,4,5-trihydroxybenzoate methyl ester): Broader spectrum, including anti-HIV and anticancer activities .

- Methyl caffeate : Moderate antimicrobial activity with specificity against Mycobacterium tuberculosis .

Metabolic and Enzymatic Interactions

- This compound serves as a substrate for vanillate demethylase in Acinetobacter species, enabling microbial degradation of methoxylated aromatics .

- In contrast, Methyl 3-iodo-4,5-dimethoxybenzoate (a halogenated derivative) is used in Pd-catalyzed cross-coupling reactions, highlighting its synthetic versatility compared to non-halogenated analogs .

Spectroscopic and Analytical Profiles

- UV-Vis Spectra: Shares a λmax near 280 nm with analogs like [3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl-4‑hydroxy-3,5-dimethoxybenzoate, but differs in mass fragmentation patterns (Δm/z = 33.9597 Da for chlorine substitution) .

- Chromatographic Behavior : Elutes earlier (4.02 min in LC-MS) compared to more polar analogs like Methyl gallate .

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIFXEQPXQVBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370056 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83011-43-2 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.